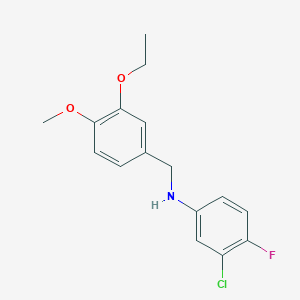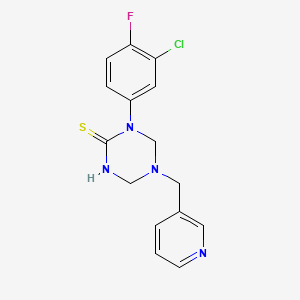
1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione, also known as CFPT, is a chemical compound that has been the subject of extensive research in recent years. This compound has shown promising results in various scientific research applications, including as an anticancer agent and as a potential treatment for Alzheimer's disease. In
Wirkmechanismus
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione involves its ability to interact with specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound also interacts with beta-amyloid proteins, preventing their aggregation and the formation of plaques in the brain.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a promising candidate for further research. This compound has been shown to have low toxicity and is well-tolerated by the body. This compound also has good bioavailability, meaning that it can be easily absorbed by the body and reach its target tissues.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has several advantages for lab experiments, including its high purity and stability. This compound is also easy to synthesize, making it readily available for researchers. However, this compound has some limitations, including its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione. One direction is to further explore its potential as an anticancer agent, particularly in combination with other drugs. Another direction is to investigate its potential as a treatment for Alzheimer's disease, including its ability to cross the blood-brain barrier. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis and formulation for use in clinical trials.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its synthesis method has been optimized, and its mechanism of action and biochemical and physiological effects have been extensively studied. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound that could lead to the development of new treatments for cancer and Alzheimer's disease.
Synthesemethoden
The synthesis of 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione involves the reaction of 4-chloro-3-fluoroaniline, pyridine-3-carbaldehyde, and thiourea in the presence of a catalyst. This reaction results in the formation of this compound as a white crystalline solid. The synthesis of this compound has been optimized to increase the yield and purity of the compound, making it suitable for further research.
Wissenschaftliche Forschungsanwendungen
1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has shown promising results in various scientific research applications. One of the most significant applications of this compound is its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have potential as a treatment for Alzheimer's disease by inhibiting the formation of beta-amyloid plaques, which are a hallmark of the disease.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4S/c16-13-6-12(3-4-14(13)17)21-10-20(9-19-15(21)22)8-11-2-1-5-18-7-11/h1-7H,8-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWVPNXODGARJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CN=CC=C2)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)
![4-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757360.png)
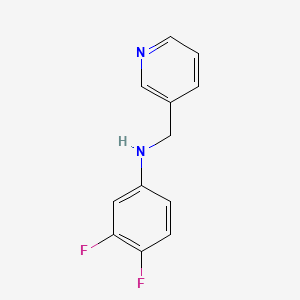
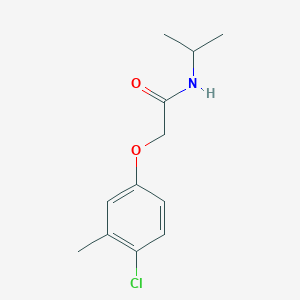
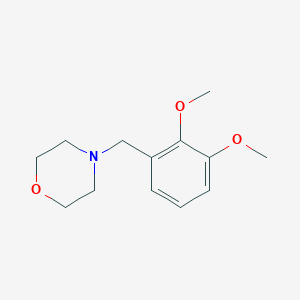
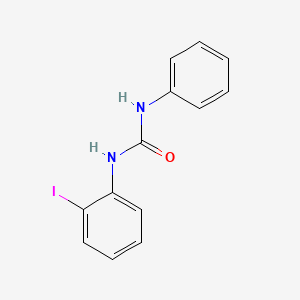
![3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5757386.png)
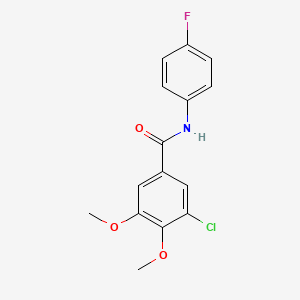

![benzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5757405.png)


![ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5757434.png)
